molecular formula C16H8Cl2FNO3 B2893451 6,8-dichloro-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 313669-52-2

6,8-dichloro-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2893451
CAS No.: 313669-52-2
M. Wt: 352.14
InChI Key: AEAMBABKJLSWSP-UHFFFAOYSA-N
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Description

6,8-dichloro-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6,8-dichloro-2H-chromen-2-one and 4-fluoroaniline.

    Condensation Reaction: The 6,8-dichloro-2H-chromen-2-one undergoes a condensation reaction with 4-fluoroaniline in the presence of a suitable condensing agent like carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature or under reflux conditions.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized to improve yield and reduce costs. This can involve:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Continuous Flow Synthesis: Implementing continuous flow reactors to streamline the production process and improve scalability.

Chemical Reactions Analysis

Types of Reactions

6,8-dichloro-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-dichloro-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 6,8-dichloro-N-(3-chloro-4-fluorophenyl)-1-isoquinolinecarboxamide
  • 6,8-dichloro-N-(1-ethyl-1H-imidazol-5-yl)-3-methylchromane-4-carboxamide

Uniqueness

6,8-dichloro-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide stands out due to its unique combination of substituents, which confer distinct biological activities and chemical reactivity. Its fluorophenyl group enhances its lipophilicity and potential for crossing biological membranes, making it a promising candidate for drug development.

Properties

IUPAC Name

6,8-dichloro-N-(4-fluorophenyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2FNO3/c17-9-5-8-6-12(16(22)23-14(8)13(18)7-9)15(21)20-11-3-1-10(19)2-4-11/h1-7H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEAMBABKJLSWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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